molecular formula C22H28N2O4 B4027399 3-(4-METHOXYPHENYL)-N-{2-[3-(4-METHOXYPHENYL)PROPANAMIDO]ETHYL}PROPANAMIDE

3-(4-METHOXYPHENYL)-N-{2-[3-(4-METHOXYPHENYL)PROPANAMIDO]ETHYL}PROPANAMIDE

Cat. No.: B4027399
M. Wt: 384.5 g/mol
InChI Key: WLJDMSNLNPXAKX-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-N-{2-[3-(4-METHOXYPHENYL)PROPANAMIDO]ETHYL}PROPANAMIDE is an organic compound characterized by the presence of methoxyphenyl groups and propanamide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-N-{2-[3-(4-METHOXYPHENYL)PROPANAMIDO]ETHYL}PROPANAMIDE typically involves the reaction of 4-methoxyphenylpropanoic acid with ethylamine to form an intermediate, which is then further reacted with 4-methoxyphenylpropanoic acid chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-N-{2-[3-(4-METHOXYPHENYL)PROPANAMIDO]ETHYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where halogens or other substituents can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(4-METHOXYPHENYL)-N-{2-[3-(4-METHOXYPHENYL)PROPANAMIDO]ETHYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-N-{2-[3-(4-METHOXYPHENYL)PROPANAMIDO]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s methoxyphenyl groups may facilitate binding to hydrophobic pockets in target proteins, while the amide linkages can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propanamide
  • 3-(4-Methoxyphenyl)propanoic acid
  • 3-(4-Methoxyphenyl)propanal

Uniqueness

3-(4-METHOXYPHENYL)-N-{2-[3-(4-METHOXYPHENYL)PROPANAMIDO]ETHYL}PROPANAMIDE is unique due to its dual methoxyphenyl groups and the specific arrangement of amide linkages, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-[3-(4-methoxyphenyl)propanoylamino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-27-19-9-3-17(4-10-19)7-13-21(25)23-15-16-24-22(26)14-8-18-5-11-20(28-2)12-6-18/h3-6,9-12H,7-8,13-16H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJDMSNLNPXAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCNC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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